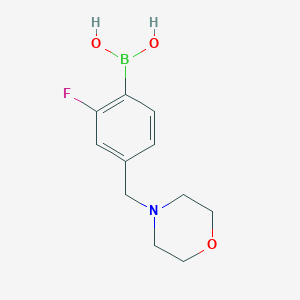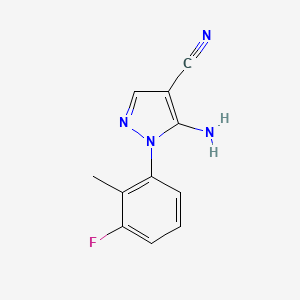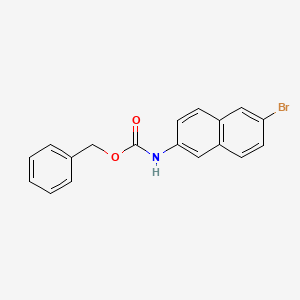
(5-((Diethylamino)methyl)-2-fluorophenyl)boronic acid
Vue d'ensemble
Description
“(5-((Diethylamino)methyl)-2-fluorophenyl)boronic acid” is a boron-containing compound . Boronic acids have been recognized as fluorescence sensors that can be used to evaluate boronoagents . They have been used in the development of a convenient detection method for boronic acid derivatives .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Chemical Reactions Analysis
Boronic acids react with small molecular-weight compounds that emit fluorescence . This reaction is used to visualize intracellular boronic acid distribution .
Applications De Recherche Scientifique
Organic Synthesis: Suzuki–Miyaura Cross-Coupling
This boronic acid derivative is a valuable reagent in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds . The reaction conditions are mild and tolerant of various functional groups, making it suitable for synthesizing complex organic molecules.
Medicinal Chemistry: Drug Discovery
In drug discovery, boronic acids play a crucial role due to their ability to form stable covalent bonds with biological molecules. They are used in the design of proteasome inhibitors like bortezomib and in the development of new pharmaceuticals .
Analytical Chemistry: Sensing Applications
Boronic acids are known for their diol recognition capabilities, which are exploited in the development of sensors for detecting sugars and other polyols. This is particularly useful in monitoring glucose levels in diabetic care .
Material Science: Biomedical Devices
The boronic acid moiety can be incorporated into materials used in biomedical devices. Its reversible binding to diols allows for the creation of responsive systems that can adapt to changes in the biological environment .
Environmental Studies: Pollutant Detection
While specific applications in environmental studies for this compound were not found, boronic acids, in general, are investigated for their potential in detecting environmental pollutants due to their selective binding properties .
Agricultural Chemistry: Crop Protection
Boronic acids are explored for their use in crop protection. Their ability to form stable complexes with various organic compounds can be utilized in the synthesis of herbicides and pesticides .
Chemical Biology: Protein Manipulation
In chemical biology, boronic acids are used for protein manipulation and modification. They can form covalent bonds with nucleophilic amino acid side chains, enabling targeted delivery of therapeutic agents .
Supramolecular Chemistry: Reversible Click Chemistry
Boronic acids are integral to reversible click chemistry, which is essential for creating dynamic covalent systems. These systems have applications in self-healing materials and adaptive molecular assemblies .
Orientations Futures
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The interest in these compounds, mainly boronic acids, has been growing . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
Propriétés
IUPAC Name |
[5-(diethylaminomethyl)-2-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BFNO2/c1-3-14(4-2)8-9-5-6-11(13)10(7-9)12(15)16/h5-7,15-16H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICZMAWKLZLVRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)CN(CC)CC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-((Diethylamino)methyl)-2-fluorophenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



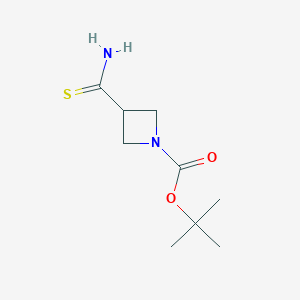
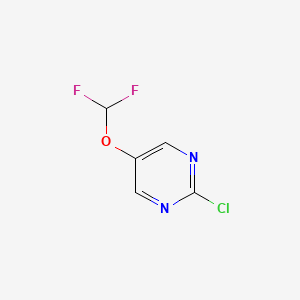
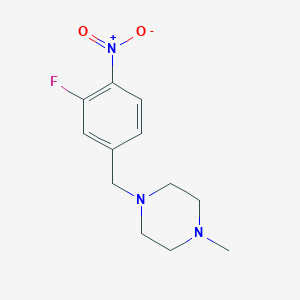
![5-Boc-3a,4,6,6a-tetrahydro-pyrrolo-[3,4-d]isoxazole-3-methanol](/img/structure/B1398795.png)

![2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1398799.png)
![Tert-butyl 3-oxospiro[isochroman-1,4'-piperidine]-1'-carboxylate](/img/structure/B1398800.png)
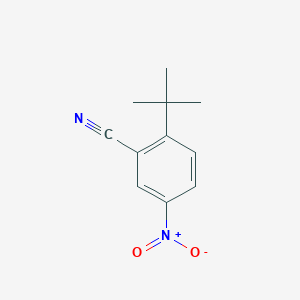

![6-Benzyl-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B1398806.png)
